molecular formula C20H13BrCl2N2O3 B5530587 N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide

N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide

Cat. No.: B5530587
M. Wt: 480.1 g/mol
InChI Key: BBNZABKYRMEWNV-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the benzene ring, typically using bromine or a bromine source like N-bromosuccinimide (NBS).

    Amidation: The formation of the amide bond, which involves reacting the brominated and chlorinated nitrobenzene with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, bromine, and chlorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide
  • N-[(4-bromophenyl)methyl]-N-(2,6-difluorophenyl)-3-nitrobenzamide
  • N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-4-nitrobenzamide

Uniqueness

N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide is unique due to the specific combination of bromine, chlorine, and nitro groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and functionalities.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrCl2N2O3/c21-15-9-7-13(8-10-15)12-24(19-17(22)5-2-6-18(19)23)20(26)14-3-1-4-16(11-14)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNZABKYRMEWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CC=C(C=C2)Br)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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